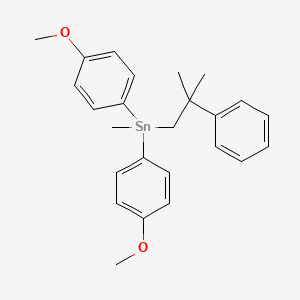
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one is an organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a methylidene group attached to an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor, such as 4-methyl-3-methylideneazetidin-2-one. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl): Similar in structure but lacks the azetidinone ring.
Cyclohexene, 1-methyl-4-(1-methylethylidene): Similar in structure but has different substituents on the cyclohexene ring.
Uniqueness
1-Cyclohexyl-4-methyl-3-methylideneazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78877-53-9 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-methyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-8-9(2)12(11(8)13)10-6-4-3-5-7-10/h9-10H,1,3-7H2,2H3 |
Clave InChI |
PEGBHVLGVTYFPT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)C(=O)N1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
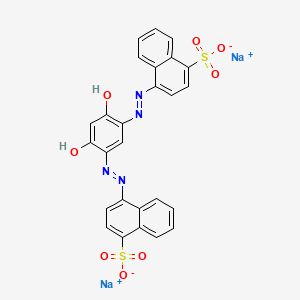
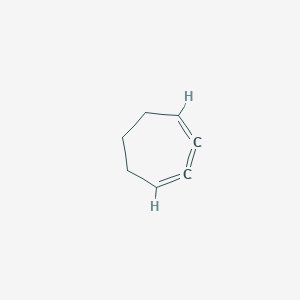

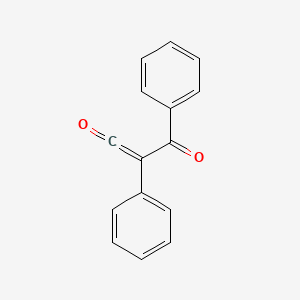


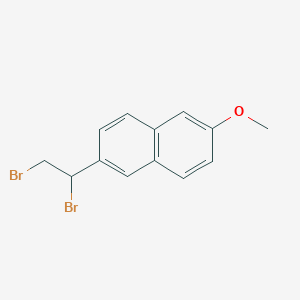
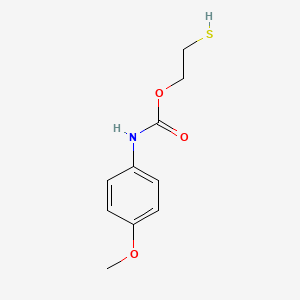
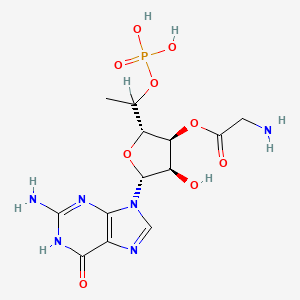
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
